Orthogonal Bifunctionality: SuFEx and CuAAC Without Interference
2-(2-Propyn-1-yloxy)-Ethanesulfonyl fluoride possesses two clickable sites that can be addressed sequentially without mutual interference. The sulfonyl fluoride moiety is inert under CuAAC conditions, and the alkyne remains unaffected during SuFEx [1]. In contrast, a reagent like 2‑azidoethane‑1‑sulfonyl fluoride (ASF) contains an azide and a sulfonyl fluoride; while also bifunctional, ASF requires different reaction partners and cannot undergo CuAAC with itself. The propargyl ether in the target compound provides a terminal alkyne for CuAAC, a feature absent in ESF or ASF.
| Evidence Dimension | Orthogonality of clickable sites |
|---|---|
| Target Compound Data | Terminal alkyne (CuAAC) and sulfonyl fluoride (SuFEx) coexist; –SO2F stable in presence of Cu(I) catalysts and azides. |
| Comparator Or Baseline | ESF (SuFEx only, no CuAAC site); ASF (azide + SuFEx, requires alkyne partner for CuAAC). |
| Quantified Difference | Target compound provides two orthogonal ligation handles; ESF offers one; ASF offers two but with different reactivity profile. |
| Conditions | CuAAC conditions: Cu(I) catalyst, RT; SuFEx conditions: base, RT [2]. |
Why This Matters
Orthogonal reactivity enables one‑pot sequential click assembly of complex architectures, reducing step count and purification needs.
- [1] Barata-Vallejo, S.; Yerien, D. E.; Postigo, A. Synthetic strategies for fluorosulfonylated compounds: application to click chemistry reactions. Catal. Sci. Technol. 2023, 13, 2597–2617. https://doi.org/10.1039/D2CY01998A View Source
- [2] Zhang, X.; Moku, B.; Leng, J.; Rakesh, K. P.; Qin, H.-L. 2‑Azidoethane‑1‑sulfonylfluoride (ASF): A Versatile Bis‑clickable Reagent for SuFEx and CuAAC Click Reactions. Eur. J. Org. Chem. 2019, 1763–1769. https://doi.org/10.1002/ejoc.201801825 View Source
